molecular formula C16H17NO3S B2469251 (E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2321342-46-3

(E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2469251
CAS No.: 2321342-46-3
M. Wt: 303.38
InChI Key: IIIFBOHBXRTVSA-AATRIKPKSA-N
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Description

(E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS# 2321342-46-3) is a synthetic carboxamide derivative with a molecular formula of C16H17NO3S and a molecular weight of 303.38 g/mol . This chemical entity features a distinctive molecular architecture, incorporating a tetrahydrobenzofuran moiety linked via a methylene group to an (E)-configured acrylamide chain terminating in a thiophene ring . This specific stereochemistry and heterocyclic composition are of significant interest in medicinal chemistry research. While the specific biological profile of this compound is an area of ongoing investigation, its core structure shares key features with a class of thiophene derivatives that have been identified as potent viral entry inhibitors . Recent scientific literature has highlighted that compounds based on a thiophene scaffold can exhibit promising antiviral activity, for instance, by acting as entry inhibitors for viruses such as Ebola, potentially through interaction with viral glycoproteins . This suggests a potential research application for this compound in the development of novel antiviral agents and the study of viral entry mechanisms. The compound is provided as a high-purity material strictly for non-human, in-vitro research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with appropriate laboratory precautions and in compliance with all applicable local and international regulations.

Properties

IUPAC Name

(E)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(6-5-12-3-2-10-21-12)17-11-16(19)8-1-4-14-13(16)7-9-20-14/h2-3,5-7,9-10,19H,1,4,8,11H2,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIFBOHBXRTVSA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C=CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)/C=C/C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is an organic compound with potential therapeutic applications. Its structure combines a tetrahydrobenzofuran moiety with a thiophene group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H17NO4C_{16}H_{17}NO_4 with a molecular weight of 287.31 g/mol. The compound features a unique combination of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
CAS Number2321342-34-9

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydrobenzofuran have demonstrated inhibition of cell proliferation in HL-60 leukemia cells . The mechanism often involves the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzofuran derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential enzymes. Preliminary studies have shown that related compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure may enhance anti-inflammatory properties by modulating inflammatory cytokine production. Studies have indicated that benzofuran derivatives can inhibit the expression of pro-inflammatory markers in vitro and in vivo .

The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It could interact with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways.
  • Oxidative Stress : The compound might induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on HL-60 Cells : A series of tetrahydrobenzofuran derivatives were synthesized and tested for cytotoxicity against HL-60 cells. Results showed significant inhibition rates correlating with structural modifications .
  • Antimicrobial Testing : Compounds similar to this compound were evaluated against Staphylococcus aureus and Escherichia coli. The findings indicated promising antimicrobial activity with minimal inhibitory concentrations demonstrating effectiveness.
  • Anti-inflammatory Research : In vivo models demonstrated that benzofuran derivatives reduced inflammation markers in induced arthritis models, suggesting a potential therapeutic role for inflammatory diseases .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its tetrahydrobenzofuran core and thiophen-2-yl substituent. Key comparisons include:

Compound Class Core Structure Substituents Biological Activity Reference
Target Compound Tetrahydrobenzofuran 4-hydroxy, thiophen-2-yl acrylamide Not reported (inferred: antioxidant/anticancer)
Arylcinnamide hybrids Benzene Methoxy/trimethoxy phenyl, aminophenyl Anticancer (in vitro testing)
Tranylcypromine derivatives Benzamide + cyclopropyl Thiophen/furan/pyridyl Anti-LSD1
Antioxidant compound H Tetrahydrobenzo[b]thiophene Cyano, hydroxy-dimethoxyphenyl Antioxidant (DPPH/NO assays)

Key Observations :

  • The tetrahydrobenzofuran/benzothiophene core (present in the target compound and compound H) is associated with enhanced antioxidant activity due to electron-donating hydroxy groups .
  • Thiophen-2-yl substituents (as in the target compound) may improve π-π stacking in enzyme binding compared to thiophen-3-yl or furan derivatives .

Key Observations :

  • High yields (>75%) are achieved in arylcinnamide syntheses using EDCI, suggesting efficient coupling for the target compound .
  • Thiophen-containing derivatives consistently show sharp $^1$H NMR peaks at δ 7.2–7.8, indicative of aromatic proton environments .
  • Antioxidant activity in compound H correlates with the tetrahydrobenzo[b]thiophene core and electron-rich substituents .

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